molecular formula C13H19NO6S B2381307 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 328038-28-4

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Cat. No. B2381307
M. Wt: 317.36
InChI Key: FUBAFUGQTVAQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, also known as 4- (N,N-bis (2-methoxyethyl)sulfamoyl)benzoic acid, is a chemical compound with the molecular formula C13H19NO6S . It has a molecular weight of 317.36 .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 2 ethers (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is a solid at room temperature .

Scientific Research Applications

Toxicity Assessment

A study by Gorokhova et al. (2020) focused on the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, when administered orally to rats. The research found significant increases in urea concentration and aminotransferase activity, indicating the toxic nature of these compounds, predominantly affecting the hepatorenal system. This study provides insight into the potential toxicological aspects of benzoic acid derivatives in scientific research (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Chemical Synthesis and Modification

Research by Dmowski and Piasecka-Maciejewska (1998) demonstrates the chemical synthesis and modification processes involving benzoic acid derivatives. This includes the transformation of 2,6-bis(trifluoromethyl)benzoic acid into various other forms, showcasing the versatility and significance of benzoic acid derivatives in chemical synthesis and research (Dmowski & Piasecka-Maciejewska, 1998).

Anti-Leishmanial Activity

A study by Andrews et al. (2011) investigated the anti-Leishmanial activity of bismuth(III) complexes with benzoic acids, including o-methoxybenzoic acid. This research highlights the potential use of benzoic acid derivatives in the development of treatments against parasitic infections (Andrews, Frank, Junk, Kedzierski, Kumar, & Maclellan, 2011).

Nanofiltration Membrane Development

Liu et al. (2012) explored the use of sulfonated benzoic acid derivatives in creating novel thin-film composite nanofiltration membranes. This research is significant for water treatment and purification, showcasing the application of benzoic acid derivatives in environmental science (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S/c1-19-9-7-14(8-10-20-2)21(17,18)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBAFUGQTVAQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

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